molecular formula C17H15ClN2O4S B2928763 4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)oxazole CAS No. 862794-21-6

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)oxazole

Cat. No.: B2928763
CAS No.: 862794-21-6
M. Wt: 378.83
InChI Key: AGTZQFILGMECPX-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-2-(furan-2-yl)-5-(pyrrolidin-1-yl)oxazole is a useful research compound. Its molecular formula is C17H15ClN2O4S and its molecular weight is 378.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Cytotoxic Activities

A study by Muralikrishna et al. (2012) synthesized a new class of sulfone-linked bis heterocycles, including derivatives related to the oxazole compound . These compounds exhibited notable antimicrobial activity against Pseudomonas aeruginosa and antifungal activity comparable to ketoconazole against Penicillium chrysogenum. Additionally, one of the compounds showed appreciably cytotoxic activity on A549 lung carcinoma cells, highlighting their potential in antimicrobial and cancer therapy applications Muralikrishna et al., 2012.

Synthesis and Anticancer Potential

Katariya et al. (2021) investigated the synthesis of novel 1,3-oxazole derivatives, focusing on their anticancer and antimicrobial properties. Their research indicated that some of these compounds exhibit high potency against cancer cell lines, as assessed by the National Cancer Institute. This study underlines the potential of oxazole derivatives in developing new anticancer agents Katariya et al., 2021.

Antifungal Activity and Molecular Docking

Szafrański et al. (2017) synthesized a series of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, demonstrating significant antifungal activity, particularly against Candida albicans and Rhodotorula mucilaginosa. The compounds showed greater efficacy than fluconazole in some cases, indicating their potential as novel antifungal agents. Molecular docking studies further suggested their mode of action, providing insights into their therapeutic potential Szafrański et al., 2017.

Synthesis and Biological Evaluation

Research by Ravula et al. (2016) on the microwave-assisted synthesis of novel pyrazoline derivatives, including oxazole rings, showed promising anti-inflammatory and antibacterial activities. Their study highlights the efficiency of microwave irradiation in synthesizing bioactive compounds rapidly and with high yields. The biological evaluations indicate the potential of these compounds in developing new therapeutic agents Ravula et al., 2016.

Electrochemical Applications

A study by Barroso et al. (1995) explored the electrochemical oxidation of loop diuretics, including compounds with structural similarities to the oxazole derivative . This research sheds light on the electroanalytical techniques for determining such compounds in pharmaceutical formulations and biological samples, indicating their broader applications in chemical analysis Barroso et al., 1995.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-5-pyrrolidin-1-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c18-12-5-7-13(8-6-12)25(21,22)16-17(20-9-1-2-10-20)24-15(19-16)14-4-3-11-23-14/h3-8,11H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTZQFILGMECPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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